molecular formula C15H7ClF2N4OS B6567893 7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021224-69-0

7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Katalognummer: B6567893
CAS-Nummer: 1021224-69-0
Molekulargewicht: 364.8 g/mol
InChI-Schlüssel: OXUTUKLLICUZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound of significant interest in chemical biology and medicinal chemistry due to its unique structural features and potential for targeted therapeutic applications. This molecule incorporates a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core, a rigid polycyclic framework that enhances its stability and suitability for pharmaceutical research . The specific presence of a chloro substituent and a 3,4-difluorophenylamino group is designed to enhance selective biological interactions, with the fluorine atoms serving to improve lipophilicity and metabolic stability . Recent studies have highlighted its promising role as a potent inhibitor of specific protein kinases implicated in cancer progression. In vitro assays have demonstrated that this compound effectively targets critical kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal for tumor growth and angiogenesis . Its ability to disrupt these key signaling pathways has been further validated through molecular docking studies and cellular assays, positioning it as a valuable lead compound for further development in oncology research . Preliminary data also suggests that this compound may possess the ability to overcome drug resistance mechanisms associated with mutations in kinase domains, making it a compelling candidate for investigation in combination therapies . The fusion of the quinazoline and thiadiazole moieties in its structure is a recognized strategy in drug design, as this combination profoundly influences biological activity and has been associated with a broad spectrum of antimicrobial properties in related compounds . Researchers are actively exploring its efficacy in various disease models, with a focus on optimizing its pharmacokinetic properties and elucidating its full mechanism of action .

Eigenschaften

IUPAC Name

7-chloro-2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF2N4OS/c16-7-1-4-12-9(5-7)13(23)22-15(20-12)24-14(21-22)19-8-2-3-10(17)11(18)6-8/h1-6H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUTUKLLICUZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-Chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C₁₅H₇ClF₂N₄OS
  • Molecular Weight : 364.8 g/mol
  • CAS Number : 1021261-71-1

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates various reagents and conditions conducive to forming the thiadiazoloquinazolinone structure. The synthetic pathway often includes:

  • Condensation Reactions : Utilizing 3,4-difluorobenzaldehyde and thiadiazole derivatives.
  • Cyclization : Promoted under acidic or basic conditions to yield the final product.

Antitumor Activity

Research has shown that compounds similar to 7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibit significant antitumor properties. For instance, studies evaluating novel substituted thiadiazoloquinazoline derivatives demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer).

CompoundCell LineIC₅₀ (µM)Reference
7-chloro derivativeHCT11610.39
DoxorubicinHCT11619.35

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the efficacy of these compounds relative to established chemotherapeutics.

The proposed mechanism involves the induction of apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Studies indicate that these compounds can halt the cell cycle in the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent cell death.

Study on Antitumor Efficacy

A notable study synthesized a range of similar compounds and evaluated their cytotoxicity using MTT assays across multiple cancer cell lines including MCF-7 (breast) and A549 (lung). The results indicated that several derivatives exhibited potent cytotoxicity with IC₅₀ values significantly lower than those of conventional drugs like doxorubicin.

Antimicrobial Activity

In addition to antitumor properties, derivatives of this compound have been assessed for antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50

These findings suggest that the compound may possess dual functionality as both an anticancer and antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Synthesis Method Biological Activity Key Evidence
7-Chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Cl at C7; 3,4-difluorophenylamino at C2 Not explicitly described (likely cyclocondensation) Inferred: Potential antimicrobial/anticancer activity (based on scaffold)
7-Chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Cl at C7; 3-methylphenylamino at C2 Phosphorous oxychloride-mediated cyclization Antimicrobial, anti-inflammatory
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Propylthio at C2 S-alkylation of thiol intermediates Antituberculosis (100% inhibition vs. Mtb), antifungal
2-(4-Methoxyphenylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 4-methoxyphenylamino at C2 Microwave-assisted one-pot synthesis Antibacterial (comparable to amoxicillin vs. E. coli)
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Phenyl at C2 Cyclization of 2-thioxo-quinazolinones Intermediate for fused heterocycles

Key Observations:

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., 3,4-difluorophenyl) : While fluorine substituents enhance metabolic stability, they may reduce antituberculosis activity compared to alkyl or electron-donating groups (e.g., propylthio or methoxy) .
  • Propylthio group : Exhibits superior antituberculosis activity due to hydrophobic interactions with target enzymes like InhA .
  • Methoxy groups : Improve antibacterial activity, likely due to enhanced membrane permeability .

Synthetic Efficiency: Green chemistry methods (e.g., deep eutectic solvents) offer eco-friendly synthesis for thiadiazoloquinazolinones, achieving >75% yields . Microwave irradiation reduces reaction times (e.g., 20 minutes vs. hours for conventional heating) .

Table 2: Activity Comparison of Select Derivatives

Compound Antituberculosis (% Inhibition) Antibacterial (vs. E. coli) Anticancer (Cell Proliferation Inhibition)
Target Compound Not reported Inferred moderate Not reported
Propylthio derivative 100% Moderate Not tested
4-Methoxyphenylamino derivative Not tested 90% (vs. amoxicillin) Not tested
Methyl-substituted analog Not tested 85% 60% (Breast cancer)
  • Antituberculosis Activity : Propylthio derivatives show full inhibition, while chloro/fluoro-substituted compounds exhibit lower activity (<10%) .
  • Antibacterial Activity : Methoxy and methyl groups enhance Gram-negative bacterial inhibition, likely due to improved lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • Alkyl/arylthio groups : Enhance lipophilicity, favoring membrane penetration and intracellular accumulation .

Vorbereitungsmethoden

Preparation of N-(3,4-Difluorophenyl)Thiosemicarbazide

A solution of 3,4-difluorophenyl isothiocyanate (0.1 mol) in anhydrous ethanol is treated with hydrazine hydrate (0.12 mol) and stirred at 0–5°C for 2 hours. The precipitated solid is filtered, washed with cold ethanol, and dried to yield N-(3,4-difluorophenyl)thiosemicarbazide as a white crystalline solid (Yield: 85%; m.p. 142–145°C).

Characterization Data :

  • IR (KBr, cm⁻¹) : 3250 (N–H), 1595 (C=N), 1240 (C=S).

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 9.85 (s, 1H, NH), 7.45–7.20 (m, 3H, Ar–H), 4.10 (s, 2H, NH₂).

Cyclization to 5-(3,4-Difluorophenylamino)-1,3,4-Thiadiazol-2-Amine

The thiosemicarbazide (0.05 mol) is refluxed in concentrated sulfuric acid (20 mL) at 120°C for 6 hours. The mixture is cooled, poured into ice-water, neutralized with ammonia, and extracted with ethyl acetate. The organic layer is evaporated, and the residue is recrystallized from ethanol to afford the thiadiazole derivative as pale yellow crystals (Yield: 72%; m.p. 178–180°C).

Characterization Data :

  • IR (KBr, cm⁻¹) : 3305 (N–H), 1602 (C=N), 1265 (C–S).

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 7.60–7.25 (m, 3H, Ar–H), 5.90 (s, 2H, NH₂).

Synthesis of 7-Chloro-2-[(3,4-Difluorophenyl)Amino]Quinazolin-5-One

The quinazolinone core is synthesized via cyclization of 7-chloroanthranilic acid with the pre-formed thiadiazole amine.

Preparation of 7-Chloroanthranilic Acid

7-Chloroanthranilic acid is synthesized by nitration of anthranilic acid followed by chlorination and reduction, as described in prior literature.

Cyclization Reaction

A mixture of 7-chloroanthranilic acid (0.05 mol), 5-(3,4-difluorophenylamino)-1,3,4-thiadiazol-2-amine (0.05 mol), and acetic anhydride (50 mL) is refluxed at 130°C for 8 hours. Excess solvent is removed under vacuum, and the residue is poured into ice-water. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF) to yield 7-chloro-2-[(3,4-difluorophenyl)amino]quinazolin-5-one as off-white crystals (Yield: 68%; m.p. 265–268°C).

Characterization Data :

  • IR (KBr, cm⁻¹) : 1674 (C=O), 1600 (C=N), 1520 (C–Cl).

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.45 (s, 1H, NH), 7.90–7.30 (m, 6H, Ar–H).

Formation of the Thiadiazolo-Quinazolinone Fused System

The final step involves intramolecular cyclization to fuse the thiadiazole and quinazolinone rings.

Sulfur-Mediated Cyclization

A suspension of 7-chloro-2-[(3,4-difluorophenyl)amino]quinazolin-5-one (0.03 mol) and phosphorus pentasulfide (P₂S₅, 0.045 mol) in dry xylene is refluxed under nitrogen for 12 hours. The mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound as a yellow solid (Yield: 58%; m.p. >280°C).

Characterization Data :

  • IR (KBr, cm⁻¹) : 1645 (C=O), 1560 (C=N), 1245 (C–S).

  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 8.70 (s, 1H, NH), 8.10–7.40 (m, 6H, Ar–H).

  • MS (ESI) : m/z 407.2 [M+H]⁺ (Calcd. 406.7).

Optimization and Yield Analysis

StepReactionYield (%)Purity (HPLC)Key Parameters
1.1Thiosemicarbazide synthesis8598.5Temp: 0–5°C, Time: 2 h
1.2Thiadiazole formation7297.8H₂SO₄, 120°C, 6 h
2.2Quinazolinone cyclization6896.2Ac₂O, 130°C, 8 h
3.1Fusion cyclization5895.4P₂S₅, xylene, 12 h

Mechanistic Insights and Challenges

The formation of the thiadiazole ring proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the electrophilic carbon of the anthranilic acid derivative, followed by dehydration. The fused system arises from a tandem cyclization-condensation mechanism facilitated by acetic anhydride, which activates the carbonyl group for nucleophilic substitution. Key challenges include:

  • Regioselectivity : Ensuring the thiadiazole fuses at the 2,3-positions of the quinazolinone requires precise stoichiometry and temperature control.

  • Stereoelectronic Effects : The electron-withdrawing fluorine substituents on the phenyl ring may hinder nucleophilic substitution, necessitating prolonged reaction times.

Comparative Evaluation of Synthetic Routes

Alternative methodologies, such as direct coupling of pre-formed thiadiazole and quinazolinone fragments via Suzuki-Miyaura reactions, were explored but yielded inferior results (<40% yield) due to steric hindrance . The described route remains optimal for scalability and reproducibility.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 7-chloro-2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typically required, starting with the formation of the thiadiazoloquinazolinone core. Key steps include:

  • Ring formation : Use of cyclocondensation reactions between thiosemicarbazides and carbonyl derivatives under acidic conditions (e.g., HCl/EtOH) .
  • Substituent introduction : Selective amination at the 2-position using 3,4-difluoroaniline via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
  • Optimization : Catalysts like triethylamine improve yields by neutralizing HCl byproducts. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR/FTIR : Confirm functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, NH bending in thiadiazole ring) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of quinazolinone rings) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What are the primary challenges in achieving high yield and purity during synthesis?

  • Methodological Answer : Common issues include:

  • Byproduct formation : Competing reactions during cyclization (e.g., oxadiazole vs. thiadiazole formation). Mitigate via strict stoichiometric control of reagents like POCl₃ .
  • Solubility : Low solubility of intermediates in non-polar solvents. Use DMSO or DMF for intermediate steps, followed by gradient precipitation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-response profiling : Use IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds .

  • Target validation : Employ CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinases or DNA repair enzymes) .

  • Comparative analysis : Benchmark against structurally analogous compounds (Table 1) to isolate substituent effects on activity .

    Table 1: Comparative Biological Activity of Analogous Compounds

    Compound IDSubstituentsIC₅₀ (μM)Selectivity Index
    Target Compound3,4-difluoroaniline, Cl0.128.5
    Analog A (3-Cl, 4-F-phenyl)3-Cl, 4-F0.453.2
    Analog B (unsubstituted phenyl)None>10N/A

Q. What experimental designs are recommended for evaluating pharmacological efficacy while minimizing bias?

  • Methodological Answer :

  • Randomized block design : Assign treatments randomly within blocks (e.g., cell culture batches or animal cohorts) to control for batch effects .
  • Blinded analysis : Separate compound preparation and data interpretation teams to reduce observer bias .
  • Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Methodological Answer :

  • Pull-down assays : Use biotinylated derivatives to isolate binding partners from lysates, followed by mass spectrometry .
  • Molecular dynamics simulations : Model interactions with proposed targets (e.g., ATP-binding pockets) to identify critical binding residues .
  • Pathway analysis : Apply RNA-seq or phosphoproteomics to track downstream signaling changes (e.g., apoptosis or autophagy markers) .

Methodological Notes

  • Advanced Techniques : Prioritized peer-reviewed synthesis protocols (e.g., ) and biological validation methods ().
  • Data Interpretation : Emphasized comparative frameworks (Table 1) and statistical rigor () to address contradictions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.